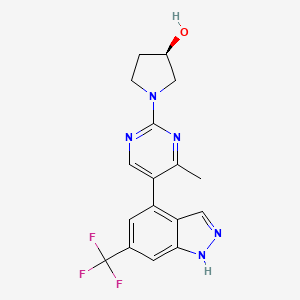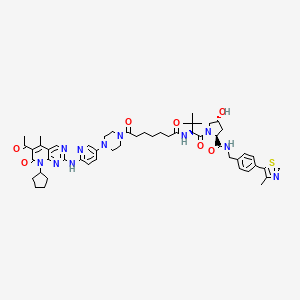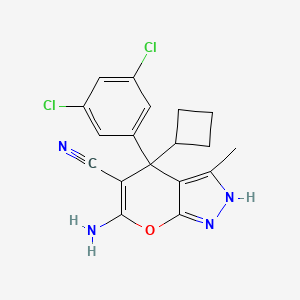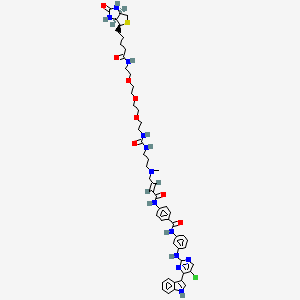
bio-THZ1
Overview
Description
bio-THZ1: is a biotinylated version of THZ1, a selective and potent covalent inhibitor of cyclin-dependent kinase 7 (CDK7). It binds irreversibly to CDK7, making it a valuable tool in scientific research, particularly in the study of cell cycle regulation and transcriptional control .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bio-THZ1 involves the biotinylation of THZ1. THZ1 itself is synthesized through a series of chemical reactions that introduce a phenylaminopyrimidine structure with a cysteine-reactive acrylamide moiety . The biotinylation process involves the attachment of a biotin molecule to THZ1, enhancing its utility in biochemical assays.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The final product is typically stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: bio-THZ1 undergoes covalent binding reactions, specifically targeting the C312 residue outside the kinase domain of CDK7 . This covalent modification is crucial for its selectivity and potency.
Common Reagents and Conditions: The synthesis of this compound involves reagents such as dimethyl sulfoxide (DMSO) for solubilization and various organic solvents for purification . The reaction conditions are carefully controlled to ensure the successful attachment of the biotin moiety.
Major Products Formed: The primary product of these reactions is this compound itself, characterized by its high affinity and irreversible binding to CDK7 .
Scientific Research Applications
bio-THZ1 is widely used in scientific research due to its ability to inhibit CDK7 selectively. Its applications include:
Chemistry: Used in studies of enzyme kinetics and protein interactions.
Biology: Employed in cell cycle studies and transcriptional regulation research.
Medicine: Investigated for its potential in cancer therapy, particularly in cancers with overexpressed CDK7.
Industry: Utilized in the development of diagnostic assays and therapeutic agents
Mechanism of Action
bio-THZ1 exerts its effects by binding irreversibly to CDK7, inhibiting its kinase activity. This inhibition disrupts the phosphorylation of RNA polymerase II, thereby affecting transcription initiation and elongation . The compound also interferes with the phosphorylation of other CDKs, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
THZ1: The non-biotinylated version of bio-THZ1, also a potent CDK7 inhibitor.
CT7001: Another selective CDK7 inhibitor with a different binding mode.
SY-1365: A selective CDK7 inhibitor in clinical trials for cancer therapy.
Uniqueness: this compound’s biotinylation enhances its utility in biochemical assays, allowing for more precise studies of CDK7 interactions and functions. This biotinylation distinguishes it from other CDK7 inhibitors, providing a unique tool for research applications .
Properties
IUPAC Name |
4-[[(E)-4-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylcarbamoylamino]propyl-methylamino]but-2-enoyl]amino]-N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H65ClN12O8S/c1-65(24-8-20-55-51(69)56-22-26-72-28-30-73-29-27-71-25-21-54-45(66)14-5-4-13-44-48-43(34-74-44)62-52(70)64-48)23-7-15-46(67)59-36-18-16-35(17-19-36)49(68)60-37-9-6-10-38(31-37)61-50-58-33-41(53)47(63-50)40-32-57-42-12-3-2-11-39(40)42/h2-3,6-7,9-12,15-19,31-33,43-44,48,57H,4-5,8,13-14,20-30,34H2,1H3,(H,54,66)(H,59,67)(H,60,68)(H2,55,56,69)(H,58,61,63)(H2,62,64,70)/b15-7+/t43-,44-,48-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPCJVVFIKPHFA-SFDVBDGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)CC=CC(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)NC5=NC=C(C(=N5)C6=CNC7=CC=CC=C76)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCNC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C/C=C/C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)NC5=NC=C(C(=N5)C6=CNC7=CC=CC=C76)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H65ClN12O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






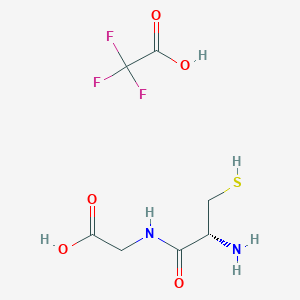
![N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide](/img/structure/B8103415.png)


![5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B8103445.png)
